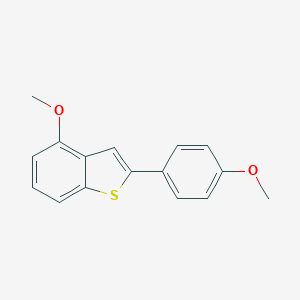

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene

Übersicht

Beschreibung

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is an organic compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of methoxy groups attached to the benzene ring, which can influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzothiophene in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a benzothiophene core, characterized by a five-membered aromatic ring fused with a six-membered thiophene ring containing a sulfur atom. The presence of two methoxy groups (-OCH₃) enhances its electron-donating properties and facilitates π-π stacking interactions, which are beneficial for various applications.

Medicinal Chemistry

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene has shown promise as a lead compound in drug development, particularly targeting cancer and inflammatory diseases. Its structural features suggest potential anti-cancer activity due to the following:

- Antiestrogenic and Antiandrogenic Properties : Compounds of similar structural classes have been reported to exhibit antiestrogenic and antiandrogenic effects, making them candidates for treating conditions such as breast cancer and benign prostatic hypertrophy .

- Synthesis of Therapeutics : It serves as a building block for synthesizing novel therapeutic agents aimed at various diseases, including those with inflammatory pathways .

Case Studies in Medicinal Applications

- Anti-Cancer Activity : Research indicates that benzothiophene derivatives can inhibit the proliferation of cancer cells. For instance, compounds synthesized from similar frameworks have demonstrated significant cytotoxicity against various cancer cell lines .

- Inflammatory Disease Treatment : Studies have explored the use of benzothiophene derivatives in modulating inflammatory responses, suggesting therapeutic potential in diseases like rheumatoid arthritis.

Materials Science

The unique electronic properties of this compound position it as a valuable material in the development of organic electronic devices:

- Organic Semiconductors : The compound's ability to facilitate charge transport makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

- Conductive Polymers : Its incorporation into conductive polymer matrices can enhance the electrical properties of materials used in flexible electronics.

Biological Studies

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding:

- Biochemical Assays : The compound’s structure allows it to interact with specific enzymes or receptors, making it useful for exploring biochemical pathways and drug interactions.

- Target Identification : By utilizing this compound in assays, researchers can identify molecular targets relevant to various diseases, potentially leading to new therapeutic strategies.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The benzothiophene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene is unique

Biologische Aktivität

4-Methoxy-2-(4-methoxyphenyl)-1-benzothiophene, a compound belonging to the benzothiophene class, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzothiophene core with methoxy substituents at specific positions. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Antioxidant Activity : The methoxy groups enhance the electron-donating ability of the compound, contributing to its antioxidant properties.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various pathways.

- Cholinesterase Inhibition : Related compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may bind to active sites of enzymes involved in oxidative stress and inflammation, modulating their activity.

- Receptor Binding : It may interact with specific receptors in the nervous system, influencing neurotransmitter levels and signaling pathways.

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions with targets such as AChE, indicating potential for therapeutic use in cognitive disorders.

1. Antioxidant Activity

A study demonstrated that compounds with similar structures exhibited significant antioxidant activity through free radical scavenging assays. The presence of methoxy groups was linked to enhanced activity compared to unsubstituted analogs.

2. Anticancer Studies

In vitro studies on cancer cell lines showed that this compound inhibited cell growth significantly. The mechanism was attributed to apoptosis induction and cell cycle arrest.

3. Cholinesterase Inhibition

Research on related benzothiophene derivatives indicated that certain structural modifications could lead to increased potency against AChE and BChE:

- IC50 Values : Compounds from related studies showed IC50 values ranging from 24.35 μM (for BChE) to 62.10 μM (for AChE), suggesting a competitive inhibition mechanism similar to established drugs like galantamine .

Data Tables

Eigenschaften

IUPAC Name |

4-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c1-17-12-8-6-11(7-9-12)16-10-13-14(18-2)4-3-5-15(13)19-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPMZOIHTPOBNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C=CC=C3S2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363298 | |

| Record name | 7M-367S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90433-54-8 | |

| Record name | 7M-367S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.